molecular formula C7H3Br2ClO B1314478 2,4-Dibromobenzoyl chloride CAS No. 59615-16-6

2,4-Dibromobenzoyl chloride

Cat. No. B1314478
CAS RN: 59615-16-6
M. Wt: 298.36 g/mol
InChI Key: PCZHFYGRQWFUSL-UHFFFAOYSA-N
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Description

2,4-Dibromobenzoyl chloride (2,4-DBC) is an organobromide compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. It is soluble in organic solvents, such as ethanol, acetone, and ether. 2,4-DBC is also known as 2,4-dibromobenzoyl chloride, 2,4-dibromobenzoyl chloride, and 2,4-dibromobenzoyl chloride.

Scientific Research Applications

  • Catalytic Coupling in Organic Synthesis 2-Arylbenzoyl chlorides, including derivatives like 2,4-Dibromobenzoyl chloride, have been utilized in iridium-catalyzed annulative coupling with alkynes. This process selectively forms phenanthrene derivatives, important in synthesizing complex organic molecules (Nagata et al., 2014).

  • Sensor Development Derivatives of benzoyl chloride are explored for developing poly(vinyl chloride) (PVC)-based membrane electrodes. These sensors show potential in detecting specific ions, like nickel(II), highlighting their utility in analytical chemistry (Gupta et al., 2000).

  • Synthesis Techniques The synthesis of 2,4-dimethoxybenzoyl chloride, a related compound, involves methylation and chlorination. This demonstrates the versatile chemical manipulations possible with benzoyl chloride derivatives, useful in various synthetic routes (Wan You-zhi, 2007).

  • Enhancing Detection in Analytical Methods Benzoyl chloride derivatives are used in derivatization methods to increase detection sensitivity in liquid chromatography-mass spectrometry, particularly for estrogens in biological fluids. This enhancement is vital for accurate and sensitive analytical procedures (Higashi et al., 2006).

  • Phase Transfer Catalysis Compounds like benzyl triethyl ammonium chloride, which have a structural resemblance to benzoyl chlorides, act as effective catalysts in synthesizing complex organic compounds. This highlights the role of such structures in facilitating chemical reactions (Zhaole Lu, 2014).

Future Directions

For more detailed information, you can refer to the MilliporeSigma product page .

properties

IUPAC Name

2,4-dibromobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZHFYGRQWFUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541177
Record name 2,4-Dibromobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromobenzoyl chloride

CAS RN

59615-16-6
Record name 2,4-Dibromobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JJ Sudborough - Journal of the Chemical Society, Transactions, 1895 - pubs.rsc.org
/I’where R ‘and R” represent Rr, C1, NO,, CH3, or COOH, do not yield ethereal salts when their alcoholic solutions are saturated with dry hydrogen chloride. The diortho-substituted …
Number of citations: 10 pubs.rsc.org
XT Liang, BC Sun, N Zhang, ZC Zhang… - The Journal of …, 2021 - ACS Publications
The final phase of the total synthesis of (−)-spirochensilide A is described. A tungsten-mediated cyclopropene-based Pauson–Khand reaction was developed to form the spiral CD ring …
Number of citations: 2 pubs.acs.org
V Sikirzhytski, V Magidson, JB Steinman, J He… - Journal of Cell …, 2014 - rupress.org
Segregation of genetic material occurs when chromosomes move to opposite spindle poles during mitosis. This movement depends on K-fibers, specialized microtubule (MT) bundles …
Number of citations: 126 rupress.org

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